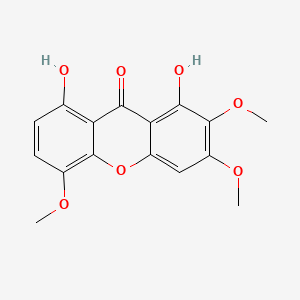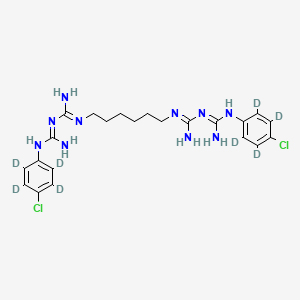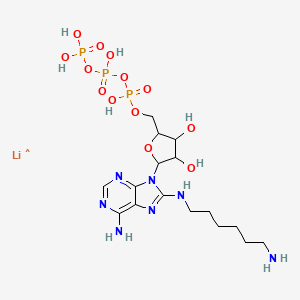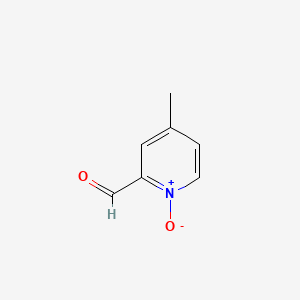
Angustin A
概要
説明
. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions: Angustin A can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the xanthone core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Swertia angustifolia. The extraction process includes:
Inoculation and Fermentation: Inoculating Erwinia persicae into a liquid culture medium containing sodium citrate or sodium gluconate as carbon sources, yeast extract, beef extract, or tryptone as nitrogen sources, and sodium chloride as an inorganic salt.
Fermentation Conditions: The fermentation is carried out at temperatures between 15-20°C for 12-24 hours.
Extraction and Purification: The fermentation broth is then processed to extract and purify this compound, achieving a purity of 40-60%.
化学反応の分析
Types of Reactions: Angustin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with unique biological properties.
科学的研究の応用
Angustin A has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other xanthone derivatives with potential pharmaceutical applications.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: this compound is being investigated for its antimicrobial properties and potential use in treating infections.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Angustin A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential microbial proteins and enzymes.
類似化合物との比較
Angustin A is compared with other xanthone derivatives, such as:
Mangiferin: Known for its strong antioxidant and anti-inflammatory properties.
Alpha-mangostin: Exhibits potent antimicrobial and anticancer activities.
Garcinia xanthones: A group of xanthones with diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: this compound stands out due to its specific combination of hydroxyl and methoxy groups, which contribute to its unique biological activities and potential therapeutic applications.
特性
IUPAC Name |
1,8-dihydroxy-2,3,5-trimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-8-5-4-7(17)11-13(18)12-9(23-15(8)11)6-10(21-2)16(22-3)14(12)19/h4-6,17,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSSNUSRPSUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Angustin A and where is it found?
A1: this compound is a newly discovered xanthone, a type of organic compound. [] It was isolated from the aerial parts (stems, leaves, flowers) of the plant Swertia angustifolia. []
Q2: Is there any information available about the structure of this compound?
A3: While the abstract mentions that the structure of this compound was elucidated using spectroscopic data, it does not provide the specific details of its molecular formula, weight, or spectroscopic characteristics. [] For a comprehensive understanding of its structure, further research and access to the complete scientific publication are necessary.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)

![3-Hydrazino-s-triazolo[3,4-a]phthalazine](/img/structure/B563148.png)


![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)


![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)
